2-Amino-6-chloronicotinamide
Overview
Description
2-Amino-6-chloronicotinamide is a heterocyclic compound with the molecular formula C6H6ClN3O. It is a derivative of nicotinamide, featuring an amino group at the 2-position and a chlorine atom at the 6-position of the pyridine ring.
Mechanism of Action
Target of Action
It is used in the preparation of azd8055 , a compound that has been utilized in clinical trials focused on the treatment of cancer, lymphomas, solid tumors, malignant glioma, and brainstem glioma .
Mode of Action
Given its use in the synthesis of azd8055 , it may be inferred that it contributes to the overall mechanism of action of this compound
Biochemical Pathways
It’s worth noting that the compound it helps synthesize, azd8055, is involved in the mtor pathway, which plays a crucial role in cell growth, proliferation, and survival .
Result of Action
As a precursor to azd8055, it may contribute to the therapeutic effects of this compound, which include inhibiting the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
2-Amino-6-chloronicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with various enzymes, including amidases, which catalyze the hydrolysis of 2-chloronicotinamide to produce 2-chloronicotinic acid. The amidase from Pantoea species has been engineered to improve its catalytic efficiency for this reaction . The interaction between this compound and amidase involves the enzyme’s active site, where the chlorine substituent on the pyridine ring affects the enzyme’s activity due to steric and electronic effects.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with amidases can lead to the production of 2-chloronicotinic acid, which is involved in the synthesis of pharmaceuticals and agrochemicals . The presence of this compound in cells can modulate the activity of enzymes and proteins, thereby impacting cellular functions and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with amidases, which catalyze the hydrolysis of the compound to produce 2-chloronicotinic acid. The enzyme’s active site contains key residues that facilitate the nucleophilic attack on the carbonyl carbon of this compound . The chlorine substituent on the pyridine ring influences the enzyme’s catalytic efficiency by affecting the orientation and binding of the substrate. Additionally, mutations in the enzyme can enhance its activity and substrate specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the engineered amidase from Pantoea species can maintain its catalytic activity over extended periods, allowing for efficient production of 2-chloronicotinic acid . Long-term exposure to this compound in cell cultures can lead to changes in cellular function and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Studies on animal models have shown that the compound’s impact on cellular and metabolic processes is dose-dependent, with threshold effects observed at specific concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of 2-chloronicotinic acid. The compound interacts with amidases, which catalyze its hydrolysis to produce the acid . This reaction is a key step in the metabolic pathway, and the presence of this compound can influence the flux of metabolites and the levels of intermediates in the pathway. The compound’s interaction with enzymes and cofactors plays a crucial role in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing cellular functions and metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and metabolic processes . The localization of this compound can impact its function and interactions with other biomolecules, contributing to its overall biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloronicotinamide typically involves the chlorination of 2-aminonicotinamide. One common method includes the reaction of 2-aminonicotinamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloronicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinamides.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include reduced amines.
Scientific Research Applications
2-Amino-6-chloronicotinamide has a broad range of applications in scientific research:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including potential anticancer agents like AZD8055, which has been utilized in clinical trials for treating cancer, lymphomas, and solid tumors.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-amino-6-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXHKUYBBAQDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626865 | |
Record name | 2-Amino-6-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64321-24-0 | |
Record name | 2-Amino-6-chloropyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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